2-{7-[(2,5-Dimethylphenyl)methyl]-8-(3,5-dimethylpyrazolyl)-3-methyl-2,6-dioxo-1,3,7-trihydropurinyl}acetamide
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Overview
Description
2-{7-[(2,5-Dimethylphenyl)methyl]-8-(3,5-dimethylpyrazolyl)-3-methyl-2,6-dioxo-1,3,7-trihydropurinyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a purine core substituted with a dimethylphenylmethyl group, a dimethylpyrazolyl group, and an acetamide moiety. Its unique structure suggests potential biological activity and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7-[(2,5-Dimethylphenyl)methyl]-8-(3,5-dimethylpyrazolyl)-3-methyl-2,6-dioxo-1,3,7-trihydropurinyl}acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the purine core, followed by the introduction of the dimethylphenylmethyl and dimethylpyrazolyl groups through selective alkylation and acylation reactions. The final step involves the formation of the acetamide group via amidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{7-[(2,5-Dimethylphenyl)methyl]-8-(3,5-dimethylpyrazolyl)-3-methyl-2,6-dioxo-1,3,7-trihydropurinyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent due to its unique structure.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{7-[(2,5-Dimethylphenyl)methyl]-8-(3,5-dimethylpyrazolyl)-3-methyl-2,6-dioxo-1,3,7-trihydropurinyl}acetamide is not fully understood. its structure suggests it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or van der Waals forces. These interactions could modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Cyanophenylboronic acid
- 3-Fluorophenylboronic acid
Uniqueness
Compared to similar compounds, 2-{7-[(2,5-Dimethylphenyl)methyl]-8-(3,5-dimethylpyrazolyl)-3-methyl-2,6-dioxo-1,3,7-trihydropurinyl}acetamide stands out due to its unique combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific disciplines.
Properties
IUPAC Name |
2-[7-[(2,5-dimethylphenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3-methyl-2,6-dioxopurin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O3/c1-12-6-7-13(2)16(8-12)10-27-18-19(24-21(27)29-15(4)9-14(3)25-29)26(5)22(32)28(20(18)31)11-17(23)30/h6-9H,10-11H2,1-5H3,(H2,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLOGMLBANAUNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=C(N=C2N4C(=CC(=N4)C)C)N(C(=O)N(C3=O)CC(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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